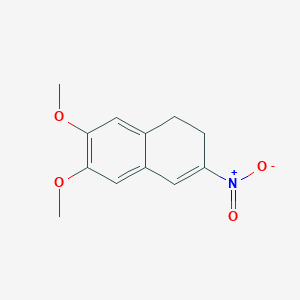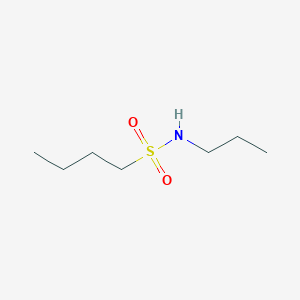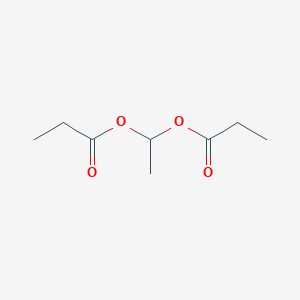
Ethylidene bispropionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethylidene bispropionate is an organic compound with the molecular formula C7H12O4. It is an ester derived from the reaction between ethylidene and propionic acid. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethylidene bispropionate can be synthesized through the esterification reaction between ethylidene and propionic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of ethylidenedipropionate involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is heated to the required temperature, and the ester is separated from the reaction mixture through distillation. The purity of the final product is ensured through various purification techniques, such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: Ethylidene bispropionate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert ethylidenedipropionate into its corresponding alcohols.
Substitution: The ester group in ethylidenedipropionate can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Substituted esters and amides.
Wissenschaftliche Forschungsanwendungen
Ethylidene bispropionate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ethylidenedipropionate involves its interaction with various molecular targets and pathways. The ester group in the compound can undergo hydrolysis to release propionic acid and ethylidene, which can then participate in further chemical reactions. The specific molecular targets and pathways depend on the context of its application, such as its use in biological systems or industrial processes.
Vergleich Mit ähnlichen Verbindungen
Ethylidene bispropionate can be compared with other similar compounds, such as:
Ethylidene diacetate: Another ester with similar chemical properties but derived from acetic acid.
Propylene glycol diacetate: A compound with two ester groups but different structural features.
Ethylidene dipropionate: A closely related compound with slight variations in its chemical structure.
Uniqueness: this compound is unique due to its specific ester linkage and the combination of ethylidene and propionic acid. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications.
Eigenschaften
Molekularformel |
C8H14O4 |
|---|---|
Molekulargewicht |
174.19 g/mol |
IUPAC-Name |
1-propanoyloxyethyl propanoate |
InChI |
InChI=1S/C8H14O4/c1-4-7(9)11-6(3)12-8(10)5-2/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
NXTBGPXHFYDPAN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)OC(C)OC(=O)CC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3,3-Dimethyl-1,5-dioxaspiro[5.7]tridecan-10-one](/img/structure/B8437201.png)
![4-[(1-methyl-1H-benzimidazol-2-yl)oxy]aniline](/img/structure/B8437205.png)
![(4S)-4-{[(tert-butoxy)carbonyl]amino}-5-methylhexanoic acid](/img/structure/B8437213.png)

![5-[2-tert-butyl-4-(hydroxymethyl)-5-methyl-phenyl]sulfanyl-4-hydroxy-2-isopropyl-2-[2-(2-pyridyl)ethyl]-3H-pyran-6-one](/img/structure/B8437221.png)
![2-methyl-9H-dibenzo[b,f]imidazo[1,2-d][1,4]diazepine](/img/structure/B8437224.png)
![4-(3-Chloropropyl)-4H-benzo[1,4]thiazin-3-one](/img/structure/B8437250.png)
![1-[5-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl]piperazine](/img/structure/B8437251.png)
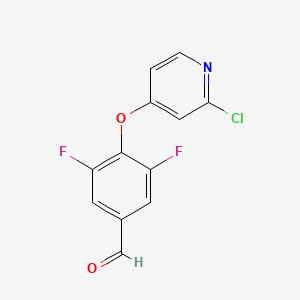
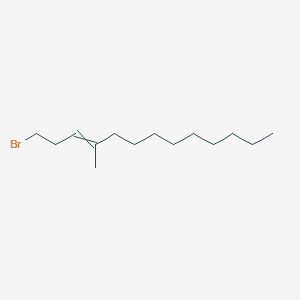
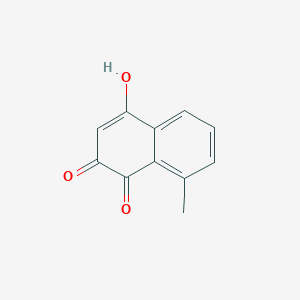
![3-Dimethylamino-1-[[(1H)-indazol 3 yl]carbonyl]piperidine](/img/structure/B8437290.png)
